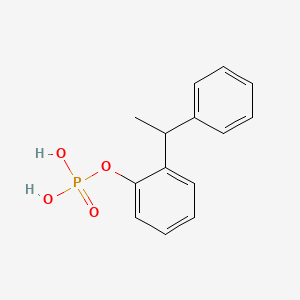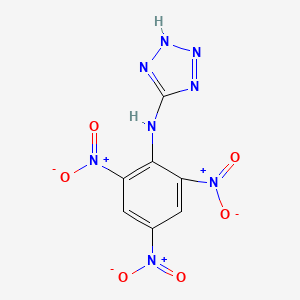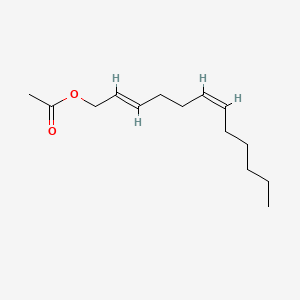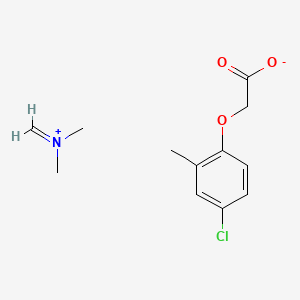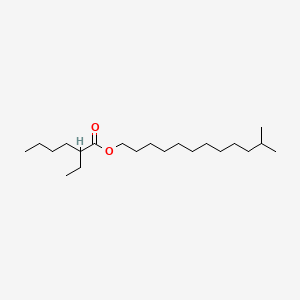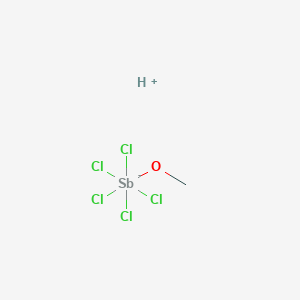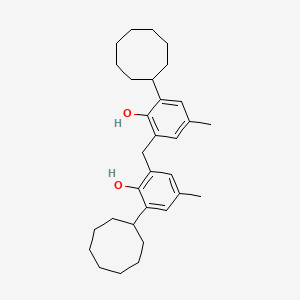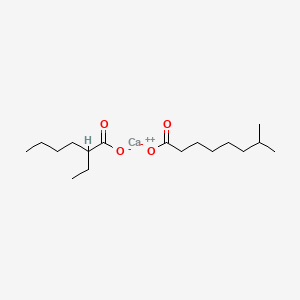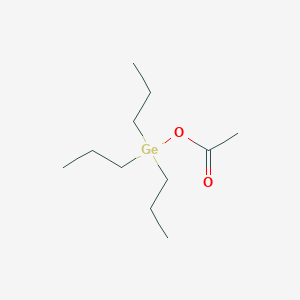
(Acetyloxy)(tripropyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 65794 is a chemical compound known for its significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 65794 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of NSC 65794 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
NSC 65794 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 65794 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of NSC 65794 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations and applications.
科学的研究の応用
NSC 65794 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of NSC 65794 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
NSC 65794 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 663284: Known for its role as a potent quinolinedione Cdc25 phosphatase inhibitor.
NSC 663249: Another compound with similar structural features and biological activities.
The uniqueness of NSC 65794 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
特性
CAS番号 |
1112-64-7 |
|---|---|
分子式 |
C11H24GeO2 |
分子量 |
260.94 g/mol |
IUPAC名 |
tripropylgermyl acetate |
InChI |
InChI=1S/C11H24GeO2/c1-5-8-12(9-6-2,10-7-3)14-11(4)13/h5-10H2,1-4H3 |
InChIキー |
PIDVSGJYFZUCFK-UHFFFAOYSA-N |
正規SMILES |
CCC[Ge](CCC)(CCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



